Angeflorin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

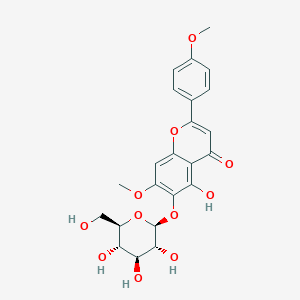

Angeflorin is a natural product found in Catalpa ovata and Suregada multiflora. It belongs to the flavone class of compounds and has the chemical formula C23H24O11 . This compound has been studied for its potential biological activities and medicinal properties .

Molecular Structure Analysis

This compound has a complex molecular structure. It consists of a chromen-4-one core with several substituents. Notably, it contains a 5-hydroxy-7-methoxy group and a 4-methoxyphenyl moiety. The sugar moiety attached to the chromen-4-one backbone contributes to its glycosidic nature .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Disease Treatment

A study found that the hydroethanolic extract (HEAM) and its fractions from Achillea millefolium, which contain high amounts of artemetin (similar to angeflorin), significantly reduced mean arterial pressure in rats, suggesting potential use in treating cardiovascular diseases. Artemetin reduced hypertensive responses to angiotensin I, and decreased plasma and vascular angiotensin-converting enzyme (ACE) activity, indicating its role in hypertension treatment (de Souza et al., 2011).

Anti-tumor and Anti-angiogenic Potentials

Rumex hastatus, which contains compounds structurally similar to this compound, has shown significant anti-tumor and anti-angiogenic activities. The chloroform and saponin fractions of this plant exhibited notable tumor inhibition and anti-angiogenic effects in assays, suggesting potential for cancer treatment (Ahmad et al., 2016).

Lipid Metabolism and Liver Disease

Oral administration of Angiotensin (Ang)-(1–7), which has structural similarities with this compound, improved lipid metabolism and reduced liver fat mass and inflammation in mice. This suggests a potential application of this compound-like compounds in treating hepatic steatosis and related metabolic disorders (Feltenberger et al., 2013).

Renal and Endocrine System Regulation

Angiotensin II, structurally related to this compound, plays a role in sodium transport and pH regulation in kidney cells. Its effects on the sodium-hydrogen exchanger in proximal tubule cells indicate potential therapeutic applications of this compound analogues in renal and endocrine disorders (Peti-Peterdi et al., 2002).

Vascular Health

Angiotensin II type 2 receptor overexpression, which this compound could potentially influence, has been shown to activate the vascular kinin system and cause vasodilation. This suggests that compounds like this compound could be used to modulate vascular responses in conditions like hypertension (Tsutsumi et al., 1999).

Eigenschaften

IUPAC Name |

5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O11/c1-30-11-5-3-10(4-6-11)13-7-12(25)17-14(32-13)8-15(31-2)22(19(17)27)34-23-21(29)20(28)18(26)16(9-24)33-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLSKYQOJWBOTN-RWMNSCGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC4C(C(C(C(O4)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is known about the structural characterization of Angeflorin?

A1: The research paper "this compound, A NEW FLAVONE GLUCOSIDE FROM THE LEAVES OF ANGELONIA GRANDIFLORA" [] focuses on the isolation and identification of a novel flavone glucoside named this compound from the leaves of the Angelonia grandiflora plant. The study elucidates its structure but doesn't provide specific details like molecular formula, weight, or spectroscopic data. Further research may provide a more comprehensive structural analysis of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.